In-Depth Technical Guide: (2S)-2-(4-Phenylphenoxy)propanoic Acid (CAS 169736-83-8) as a Modulator of PPAR Pathways
In-Depth Technical Guide: (2S)-2-(4-Phenylphenoxy)propanoic Acid (CAS 169736-83-8) as a Modulator of PPAR Pathways
Executive Summary
(2S)-2-(4-phenylphenoxy)propanoic acid (CAS Number: 169736-83-8) is a highly specific, chiral aryloxypropanoic acid derivative. In the realm of drug discovery and molecular pharmacology, the aryloxypropanoic acid scaffold is a foundational pharmacophore for targeting Peroxisome Proliferator-Activated Receptors (PPARs). This whitepaper provides a comprehensive technical breakdown of the compound’s structural significance, mechanistic pathways, enantioselective synthesis, and self-validating experimental workflows required for robust preclinical evaluation.
Chemical Identity & Structural Significance
The biological efficacy of aryloxypropanoic acids is heavily dictated by their stereochemistry. The compound is defined by three critical structural domains:
-
The Biphenyl Tail: A rigid, extended lipophilic system that anchors the molecule deep within the hydrophobic pocket of the target receptor.
-
The Ether Linkage: Provides rotational flexibility, allowing the molecule to adopt the optimal conformation for receptor binding.
-
The Chiral Propanoic Acid Head Group: Mimics endogenous free fatty acids. The (2S)-enantiomer specifically aligns its carboxylate moiety to form critical hydrogen bonds with the activation function-2 (AF-2) helix of nuclear receptors.
The spatial orientation dictated by the (2S) stereocenter is non-negotiable; racemic mixtures (CAS 5555-13-5) often exhibit diluted efficacy or off-target toxicity due to the (R)-enantiomer acting as a competitive antagonist or inactive ballast ().
Pharmacological Targeting: The PPAR Axis
Aryloxypropanoic acids are classic modulators of the PPAR family (PPAR α , PPAR γ , and PPAR δ ), which act as ligand-activated transcription factors regulating lipid and glucose metabolism.
Mechanistic Causality: When (2S)-2-(4-phenylphenoxy)propanoic acid enters the cell, it translocates to the nucleus and binds to the Ligand Binding Domain (LBD) of the PPAR receptor. The causality of this binding event is structural: the carboxylate head group forms a hydrogen bond network with specific tyrosine and histidine residues (e.g., Tyr473 in PPAR γ ). This induces a conformational shift in the AF-2 helix, creating a binding surface that expels corepressors and recruits coactivators. The activated receptor then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, initiating gene transcription.
Mechanism of PPAR activation by (2S)-2-(4-phenylphenoxy)propanoic acid.
Enantioselective Synthesis & Chiral Resolution
To avoid the thermodynamic waste of late-stage chiral resolution, the synthesis of the (2S)-enantiomer relies on the chiral pool approach using an SN2 Walden inversion.
Protocol 1: Enantioselective Synthesis via SN2 Inversion
-
Preparation of the Electrophile: Convert (R)-lactic acid to its corresponding alkyl tosylate using p-toluenesulfonyl chloride in pyridine at 0°C.
-
Causality: The tosylate is an excellent leaving group, essential for facilitating a clean bimolecular nucleophilic substitution ( SN2 ) without competing E2 elimination.
-
-
Nucleophilic Attack: Dissolve 4-phenylphenol in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K 2 CO 3 ) and heat to 80°C.
-
Causality: K 2 CO 3 deprotonates the phenol to form a highly reactive phenoxide ion. DMF, a polar aprotic solvent, solvates the potassium cation but leaves the phenoxide "naked" and highly nucleophilic.
-
-
Walden Inversion: Slowly add the (R)-tosylate derivative to the reaction mixture.
-
Causality: The phenoxide attacks the chiral center from the backside (anti-periplanar to the tosylate), resulting in a complete Walden inversion to yield the (2S)-configuration.
-
-
Workup: Quench with 1M HCl, extract with ethyl acetate, and purify via chiral HPLC to validate an enantiomeric excess (ee) of >99%.
Enantioselective synthesis workflow via SN2 Walden inversion.
Self-Validating Experimental Protocols
To accurately quantify the agonistic properties of (2S)-2-(4-phenylphenoxy)propanoic acid, a dual-luciferase reporter assay is utilized. This protocol is designed as a self-validating system to eliminate false positives caused by cytotoxicity.
Protocol 2: Dual-Luciferase PPAR Transactivation Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well plate (1x10 4 cells/well) in DMEM supplemented with 10% charcoal-stripped FBS.
-
Causality: Charcoal-stripped FBS is mandatory to remove endogenous lipid ligands (like free fatty acids) that would cause high background noise and mask the agonistic effect of the test compound.
-
-
Transfection: Co-transfect cells with a PPAR expression plasmid, a PPRE x3-TK-Luc reporter plasmid (Firefly), and a pRL-TK control plasmid (Renilla) using Lipofectamine 3000.
-
Causality: The Renilla plasmid provides a constitutive baseline luminescence. This creates a self-validating internal control where well-to-well variations in transfection efficiency or cell death are mathematically normalized.
-
-
Compound Treatment: Treat cells with varying concentrations of the compound (0.1 μ M to 100 μ M) dissolved in DMSO (final DMSO concentration <0.1%).
-
Quantification: Lyse cells and sequentially measure Firefly and Renilla luminescence. Calculate the fold-activation ratio (Firefly/Renilla).
Quantitative Data & Safety Parameters
Handling of (2S)-2-(4-phenylphenoxy)propanoic acid requires strict adherence to safety protocols due to its biological activity and potential as an irritant (; ).
Table 1: Physicochemical & Safety Profile
| Parameter | Specification / Data |
| CAS Number | 169736-83-8 |
| Molecular Formula | C 15 H 14 O 3 |
| Molecular Weight | 242.27 g/mol |
| GHS Classification | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) |
| Required PPE | Nitrile gloves, safety goggles, lab coat, N95 respirator (if aerosolized) |
| Storage Conditions | Sealed in dry, room temperature environment |
Table 2: Transactivation Assay Parameters
| Assay Component | Selection | Rationale |
| Cell Line | HEK293T | High transfection efficiency, low endogenous PPAR background. |
| Reporter Plasmid | PPRE x3-TK-Luc | Contains three tandem repeats of PPRE for amplified signal. |
| Internal Control | pRL-TK (Renilla) | Constitutive expression normalizes viability and transfection variance. |
| Solvent | DMSO (<0.1% final) | Ensures complete dissolution without solvent-induced cytotoxicity. |
